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Compound of Interest

Compound Name: Dimethipin

Cat. No.: B166068

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of
Dimethipin in mammalian species. The information is compiled from various studies and
presented in a structured format to facilitate easy understanding and comparison. This
document is intended for researchers, scientists, and professionals involved in drug
development and safety assessment.

Acute Toxicity

Acute toxicity studies assess the potential adverse effects of a substance after a single or
short-term exposure. For Dimethipin, these studies have been conducted via oral, dermal, and
inhalation routes in various mammalian species.

Quantitative Data for Acute Toxicity of Dimethipin
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Value
Species Route Parameter Purity Reference
(mg/kg bw)
Technical
Rat Oral LD50 ~1200 [1]
(>99.2%)
Technical
Mouse Oral LD50 ~500 [1]
(>99.2%)
Technical
Dog Oral LD50 690 [1]
(98.3%)
Rabbit Dermal LD50 >2000 Technical [1]
_ LC50 (4- ]
Rat Inhalation >1.2 mg/L Technical [2]
hour)

Observations: In rats, principal toxic effects following acute oral exposure included a decrease
in body tone and slowed respiration.[1] In dogs, marked irritation to the stomach and intestine
was observed at doses of 600 mg/kg and above.[1]

Experimental Protocols for Acute Toxicity Studies

The methodologies for these studies generally follow the OECD Guidelines for the Testing of
Chemicals.

» Oral Toxicity (as per OECD Guideline 401): Animals, typically fasted, are administered a
single dose of Dimethipin via gavage. They are then observed for a period of at least 14
days for signs of toxicity and mortality. Body weight is recorded weekly, and a gross
necropsy is performed on all animals at the end of the study.[3][4]

» Dermal Toxicity (as per OECD Guideline 402): The test substance is applied to a shaved
area of the skin of the animal (e.g., rabbit) and covered with a porous gauze dressing for a
24-hour exposure period. Animals are observed for 14 days for signs of toxicity and skin
irritation.[5][6][71[8][9]

 Inhalation Toxicity (as per OECD Guideline 403): Animals are exposed to the test substance
as a vapor, aerosol, or dust in an inhalation chamber for a defined period, typically 4 hours.
They are then observed for at least 14 days for signs of toxicity.[2][10][11][12][13]
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Subchronic and Chronic Toxicity

Subchronic and chronic toxicity studies evaluate the effects of repeated exposure to a
substance over a longer period.

Quantitative Data for Subchronic and Chronic Toxicity of

Dimethipin

Species Duration Study Type NOAEL Purity Reference
Rat 95d Diet 300 Technical [1]
a ays ietar m
y y PP (>99.2%)
100 ppm
] (equivalent to
Dog 1 year Dietary 99.7% [1]
2.5 mg/kg
bw/day)
40 ppm
] (equivalent to
Rat 104 weeks Dietary 97-98% [14]
2.0 mg/kg
bw/day)

Observations: In the 95-day rat study, reduced food consumption was noted in females at 1000
ppm.[1] In the one-year dog study, clinical signs such as "thinness" and dehydration were
observed at 3000 ppm.[1] The 2-year rat study identified the liver as a target organ in females
at higher doses.[14]

Experimental Protocols for Subchronic and Chronic
Toxicity Studies

These studies are conducted in accordance with OECD guidelines.

e 90-Day Oral Toxicity Study (as per OECD Guideline 408): The test substance is administered
daily in graduated doses to several groups of rodents for 90 days. Observations include
clinical signs, body weight, food and water consumption, hematology, clinical chemistry, and
urinalysis. A full histopathological examination of organs and tissues is performed at the end
of the study.[4][15][16][17]
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e Chronic Toxicity Studies (as per OECD Guideline 452): Similar to the 90-day study but
extending for a longer duration, typically 12 months in non-rodents or 18-24 months in
rodents. The objective is to characterize the toxicological profile of a substance following
prolonged and repeated exposure.[18]

Carcinogenicity

Carcinogenicity studies are designed to assess the potential of a substance to cause cancer.

Carcinogenicity Study Findings for Dimethipin
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Species Duration Study Type Findings Purity Reference

Increased
incidence of
lung
adenocarcino
mas in males
at high
doses. This
finding was
18 months Dietary not 97-98% [14]
considered

Mouse (CD-
1)

toxicologically
relevant due
to the high
spontaneous
rate of these
tumors in this

mouse strain.

No evidence
of
carcinogenicit
y. An initial
concern
regarding
astrocytomas
Rat N
_ was clarified
(Sprague- 104 weeks Dietary 97-98% [14]
upon
Dawley) )
pathological
re-
examination
and
comparison
with historical

control data.
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The EPA has classified Dimethipin as a Category C chemical, a "possible human carcinogen,”
but did not recommend a quantification of carcinogenic risk based on a weight-of-evidence
evaluation.

Experimental Protocol for Carcinogenicity Studies (as
per OECD Guideline 451)

Groups of animals, typically rats and mice, are exposed to the test substance for a major
portion of their lifespan (e.g., 18-24 months for mice and rats). The substance is usually
administered in the diet. Detailed histopathological examination of all organs and tissues is
conducted to identify any neoplastic lesions.[1]

Genotoxicity

Genotoxicity assays are used to determine if a substance can damage genetic material.

Genotoxicity Assay Results for Dimethipin
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Metabolic
Assay Type Test System L. Result Reference
Activation
Bacterial
Reverse Salmonella ] ) )
) o With and without ~ Negative [1]
Mutation Assay typhimurium
(Ames Test)
Mouse
Mouse
Lymphoma i .
lymphoma With Positive [1]
Forward
) L5178Y cells
Mutation Assay
Mouse
Mouse
Lymphoma ] )
lymphoma Without Negative [1]
Forward
] L5178Y cells
Mutation Assay
In vivo
Micronucleus Mouse N/A Negative [10]
Test
In vivo/In vitro
Unscheduled .
) Rat N/A Negative [10]
DNA Synthesis
(UDS)

Conclusion: Dimethipin was found to be non-mutagenic in a battery of in vitro and in vivo
genotoxicity assays, with the exception of the mouse lymphoma forward mutation assay in the
presence of metabolic activation.[1]

Experimental Protocols for Genotoxicity Assays

» Bacterial Reverse Mutation Assay (Ames Test) (as per OECD Guideline 471): This test uses
various strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations
that leave them unable to synthesize an essential amino acid. The assay detects mutations
that revert the bacteria to a state where they can synthesize the amino acid and grow on a
minimal medium. The test is conducted with and without an external metabolic activation
system (S9 mix).
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 In Vitro Mammalian Cell Gene Mutation Test (e.g., Mouse Lymphoma Assay) (as per OECD
Guideline 476): This assay uses mammalian cells in culture to detect gene mutations. For
the mouse lymphoma assay, mutations at the thymidine kinase (TK) locus are typically
measured. The assay is performed with and without metabolic activation.

o Mammalian Erythrocyte Micronucleus Test (as per OECD Guideline 474): This in vivo test
assesses chromosomal damage by looking for micronuclei (small nuclei that form around
chromosome fragments or whole chromosomes that were not incorporated into the main
nucleus after cell division) in immature red blood cells (polychromatic erythrocytes) of treated
animals, usually rodents.[3]

Reproductive and Developmental Toxicity

These studies investigate the potential of a substance to interfere with reproduction and normal
development.

Reproductive and Developmental Toxicity Findings for
Dimethipin
Key

Species Study Type L NOAEL Purity Reference
Findings

No adverse
) 800 ppm
2-Generation  effects on _
Rat ] ] (highest dose  99.7% [1]
Reproduction  reproductive

tested)
parameters.
Non-
) 160 mg/kg
Teratology teratogenic,
] bw/day
Rat (Developmen  non-fetotoxic, ) 97.5% [1]
o ) (highest dose
tal Toxicity) and non-toxic
tested)
to dams.
A clear-cut
Teratolo teratogenic
) ¥ J 20 mg/kg
Rabbit (Developmen  no-effect 98.3% [1]
o bw/day
tal Toxicity) level was
established.
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Conclusion: Dimethipin did not show evidence of reproductive or developmental toxicity in rats
and rabbits at the tested doses.[1]

Experimental Protocols for Reproductive and
Developmental Toxicity Studies

o Two-Generation Reproduction Toxicity Study (as per OECD Guideline 416): Male and female
animals (usually rats) of the first generation (FO) are exposed to the test substance before
mating, during mating, and for the females, throughout gestation and lactation. The effects
on fertility, pregnancy, and offspring viability and growth are assessed. Selected offspring
from the first generation (F1) are then chosen to become the parents of the second
generation (F2), and the study continues.

o Prenatal Developmental Toxicity Study (Teratology) (as per OECD Guideline 414): Pregnant
animals (e.g., rats, rabbits) are administered the test substance during the period of
organogenesis. The dams are euthanized just before parturition, and the fetuses are
examined for external, visceral, and skeletal abnormalities.[14]

Metabolism and Toxicokinetics

Metabolism and toxicokinetic studies investigate the absorption, distribution, metabolism, and
excretion (ADME) of a substance in the body.

Metabolism and Toxicokinetics of Dimethipin

e Absorption, Distribution, and Excretion: In rats, Dimethipin is readily absorbed, metabolized,
and eliminated via both urine and feces. Less than 5% of a single oral dose is recovered as
the unchanged parent compound in the excreta.[1][10]

o Metabolism: Dimethipin is extensively metabolized to polar compounds. The primary
metabolic pathways include hydrolysis, oxidation, decarboxylation, ring opening, and
conjugation.[1] A key metabolic pathway involves conjugation with glutathione, leading to the
formation of cysteinyl-glycine and N-acetyl-cysteine conjugates which are then excreted.[10]
In goats, alcohol metabolites and glucuronide conjugates have also been identified.[1]

© 2025 BenchChem. All rights reserved. 9/14 Tech Support


https://www.benchchem.com/product/b166068?utm_src=pdf-body
https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/242.htm
https://www.longdom.org/open-access-pdfs/clinical-views-on-pharmaceutical-metabolism-and-dermal-pathways-in-detoxification-dynamics.pdf
https://www.benchchem.com/product/b166068?utm_src=pdf-body
https://www.benchchem.com/product/b166068?utm_src=pdf-body
https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/242.htm
https://www.mdpi.com/journal/metabolites/sections/animals-livestock
https://www.benchchem.com/product/b166068?utm_src=pdf-body
https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/242.htm
https://www.mdpi.com/journal/metabolites/sections/animals-livestock
https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/242.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b166068?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Experimental Protocol for Toxicokinetic Studies (as per
OECD Guideline 417)

These studies typically involve administering the test substance (often radiolabelled) to animals
(e.g., rats) via the intended route of exposure. Blood, urine, feces, and tissues are collected at
various time points to determine the concentration of the parent compound and its metabolites.
This data is used to calculate key toxicokinetic parameters such as absorption rate,
bioavailability, half-life, and volume of distribution.

Visualizations
Proposed Metabolic Pathway of Dimethipin in Mammals

Click to download full resolution via product page

Caption: Proposed metabolic pathway of Dimethipin in mammals.

Experimental Workflow for an In Vivo Micronucleus Test
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Caption: Workflow for an in vivo mammalian erythrocyte micronucleus test.

Logical Relationship of Toxicity Endpoints Evaluation
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Caption: Logical relationship of toxicity endpoints in risk assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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